molecular formula C17H18FNO2 B2886723 3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 882748-55-2

3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2886723
CAS No.: 882748-55-2
M. Wt: 287.334
InChI Key: MJINAIIDIZKLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone is a propanone derivative characterized by two aromatic substituents: a 4-methoxyphenyl group at the 1-position and a 3-fluoro-4-methylanilino group (NH-linked aromatic ring) at the 3-position. The 4-methoxy group contributes electron-donating properties, while the 3-fluoro and 4-methyl groups on the anilino ring modulate steric and electronic effects.

Properties

IUPAC Name

3-(3-fluoro-4-methylanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12-3-6-14(11-16(12)18)19-10-9-17(20)13-4-7-15(21-2)8-5-13/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJINAIIDIZKLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methylaniline and 4-methoxybenzaldehyde.

    Condensation Reaction: The 3-fluoro-4-methylaniline undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This forms an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Acylation: The final step involves the acylation of the amine with a suitable acylating agent, such as acetyl chloride or acetic anhydride, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1-propanone (Compound 188)

  • Structure: Replaces the anilino group with a 4-fluorophenyl moiety.
  • Simpler electronic profile due to the absence of the methyl group on the fluorinated ring.
  • Synthesis : Synthesized via Procedure A with a 73% yield, suggesting higher efficiency compared to the target compound, where steric hindrance from the 3-fluoro-4-methyl group may reduce reactivity .

Aldi-2 (3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride)

  • Structure: Features a dimethylamino group (-NMe₂) instead of the anilino group and a 3-fluoro-4-methoxy substitution on the phenyl ring.
  • Key Differences: The dimethylamino group enhances solubility (as a hydrochloride salt) but reduces hydrogen-bonding capacity. The 4-methoxy group on the phenyl ring increases electron density compared to the target compound’s 4-methyl substituent.
  • Pharmacology: Identified as an ALDH inhibitor, highlighting the role of amino group modifications in enzyme targeting .

1-(4-Methoxyphenyl)-3-{[4-(trifluoromethyl)phenyl]amino}-1-propanone

  • Structure: Substitutes the 3-fluoro-4-methylanilino group with a 4-(trifluoromethyl)anilino group.
  • Key Differences :
    • The CF₃ group is strongly electron-withdrawing, increasing lipophilicity (LogP ~4.9 vs. ~2.6 for the target compound) .
    • Higher molecular weight (323.31 g/mol) alters pharmacokinetic properties, such as membrane permeability.

3-(Dimethylamino)-1-(4-methoxyphenyl)-1-propanone hydrochloride

  • Structure: Replaces the anilino group with a dimethylamino group.
  • Key Differences :
    • The hydrochloride salt form improves aqueous solubility but reduces passive diffusion across lipid membranes.
    • Boiling point (318.2°C) and LogP (2.63) suggest moderate thermal stability and lipophilicity .

Structural and Functional Analysis Table

Compound Name Substituents (Position 1/3) Key Functional Groups Molecular Weight (g/mol) LogP Bioactivity
Target Compound 4-Methoxyphenyl / 3-Fluoro-4-methylanilino NH, OMe ~299.3* ~2.8* Potential enzyme inhibition
Compound 188 4-Methoxyphenyl / 4-Fluorophenyl OMe, F 258.11 ~2.5 Synthetic intermediate
Aldi-2 3-Fluoro-4-methoxyphenyl / Dimethylamino NMe₂, OMe, F 248.7 ~1.2 ALDH inhibitor
1-(4-Methoxyphenyl)-3-{[4-(trifluoromethyl)phenyl]amino}-1-propanone 4-Methoxyphenyl / 4-(CF₃)anilino NH, OMe, CF₃ 323.31 ~4.9 Not reported
3-(Dimethylamino)-1-(4-methoxyphenyl)-1-propanone hydrochloride 4-Methoxyphenyl / Dimethylamino NMe₂, OMe 184.24 2.63 Solubility-enhanced derivative

*Estimated based on structural analogs.

Research Findings and Implications

  • Hydrogen Bonding: The anilino NH group in the target compound enables hydrogen bonding, a critical feature absent in analogs like Compound 188 or Aldi-2. This may enhance binding affinity in biological systems .
  • Lipophilicity: The 3-fluoro-4-methylanilino group balances lipophilicity (LogP ~2.8), optimizing membrane permeability compared to more polar (Aldi-2) or highly lipophilic (CF₃-containing) analogs .
  • Synthetic Feasibility : Steric hindrance from the 3-fluoro-4-methyl group may reduce synthetic yields compared to simpler derivatives like Compound 188 .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepReagent/CatalystSolventTemp. (°C)Yield (%)
AminationPd/C, H₂EtOH7065–75
CondensationAlCl₃DCM2580–85

Basic Question: How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify characteristic peaks:
    • Methoxy group (δ 3.8 ppm for –OCH₃).
    • Fluoroaromatic protons (δ 6.5–7.2 ppm, split due to fluorine coupling).
    • Propanone carbonyl (δ 200–210 ppm in ¹³C).
  • IR : Confirm carbonyl stretch (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
  • MS : Molecular ion peak at m/z 301.3 (C₁₇H₁₆FNO₂), with fragmentation patterns indicating loss of –OCH₃ or –CH₃ groups .

Advanced Question: How do steric and electronic effects of the 3-fluoro-4-methylanilino substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The fluoro group exerts an electron-withdrawing effect, activating the aromatic ring for electrophilic substitution but deactivating it toward nucleophilic attacks. The methyl group introduces steric hindrance, reducing accessibility to the para position. Computational studies (DFT) show that the fluorine’s electronegativity increases the partial positive charge on the adjacent carbon, favoring regioselective reactions at the ortho position. Experimental validation via competitive substitution assays (e.g., using NO₂⁻ or NH₂⁻) can quantify these effects .

Advanced Question: What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observable effect)?

Methodological Answer:
Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:

Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, enzyme concentration).

Purity Analysis : Use HPLC (>98% purity) to exclude confounding impurities.

Mechanistic Profiling : Conduct kinetic assays (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition.

Structural Analog Comparison : Test derivatives (e.g., chloro vs. methoxy variants) to isolate substituent-specific effects .

Advanced Question: How does the compound’s logP and solubility profile impact its utility in cellular assays?

Methodological Answer:
The compound’s logP (~3.2, predicted via ChemDraw) indicates moderate lipophilicity, which may limit aqueous solubility. To enhance bioavailability:

  • Solubility Screening : Test in DMSO/PBS mixtures or cyclodextrin-based carriers.
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal/membrane permeability.
    Data from analogs (e.g., 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1-propanone) suggest that halogenated derivatives exhibit improved membrane penetration but higher cytotoxicity thresholds .

Advanced Question: What computational methods (e.g., molecular docking) predict interactions between this compound and biological targets like kinases or GPCRs?

Methodological Answer:

  • Docking Software : AutoDock Vina or Schrödinger Suite to model binding poses.
  • Target Selection : Prioritize kinases (e.g., EGFR) or GPCRs (e.g., serotonin receptors) based on structural homology to known ligands.
  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values. For example, fluorinated analogs show enhanced hydrogen bonding with kinase ATP-binding pockets due to fluorine’s electronegativity .

Advanced Question: How can substituent variations (e.g., replacing methoxy with nitro groups) alter the compound’s electronic properties and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (NO₂) : Reduce electron density on the aromatic ring, decreasing nucleophilicity but enhancing stability toward oxidation.
  • Electron-Donating Groups (OCH₃) : Increase ring electron density, improving reactivity in electrophilic substitutions.
    Bioactivity shifts are quantifiable via SAR studies:
    Table 2: Substituent Effects on IC₅₀ (EGFR Inhibition)
SubstituentIC₅₀ (nM)
–OCH₃120 ± 15
–NO₂450 ± 30
–Cl85 ± 10

Data suggest that electron-deficient derivatives (e.g., –Cl) exhibit superior inhibitory potency .

Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?

Methodological Answer:
Key challenges include:

  • Racemization : During amination or condensation steps.
  • Byproduct Formation : Due to high-temperature side reactions.
    Solutions:
  • Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis.
  • Implement process analytical technology (PAT) for real-time monitoring of reaction intermediates.
    Case studies from similar propanone derivatives show that flow chemistry systems improve scalability and reduce racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.